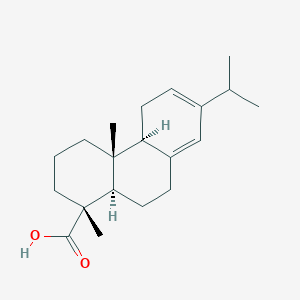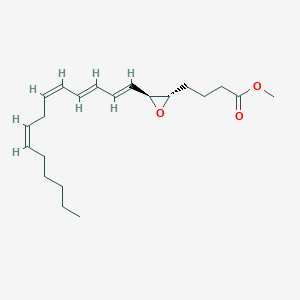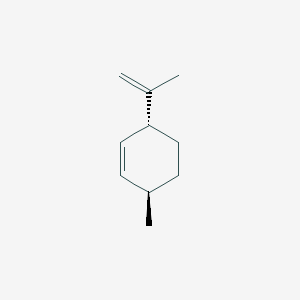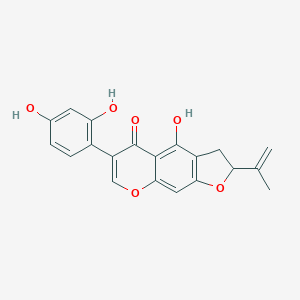
Madecassic acid
Overview
Description
Madecassic acid is a pentacyclic triterpenoid compound isolated from the traditional Chinese medicinal herb, Centella asiatica. It is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and wound healing properties . This compound has garnered significant attention in recent years due to its potential therapeutic applications in various fields.
Scientific Research Applications
Madecassic acid has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Madecassic acid, a triterpenoid compound isolated from the traditional Chinese medicine Centella asiatica , has been found to target several key components in the body. It primarily targets the cell membrane of Staphylococcus aureus , a common pathogenic bacterium. It also targets the ERK Cascade Signaling pathway and has been shown to have an impact on the PI3K/Akt/mTOR signaling pathway .
Mode of Action
This compound interacts with its targets in several ways. It can destroy the integrity of the cell membrane and cell wall of Staphylococcus aureus, causing the leakage of macromolecular substances . This results in significant changes in the function of the cell membrane of S. aureus . In addition, it has been found to inhibit the synthesis of soluble proteins, reduce the activities of succinate dehydrogenase and malate dehydrogenase, and interact with DNA, leading to the relaxation and ring opening of supercoiled DNA .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to impact the respiratory metabolic pathway . It also enhances the shift of Th17 cells toward Treg cells via the PPARγ/AMPK/ACC1 pathway . Furthermore, it is synthesized through the isoprenoid pathway known as the mevalonate pathway to produce hydrophobic triterpenoid structures .
Pharmacokinetics
The development of a self-nanoemulsifying drug delivery system (snedds) for this compound has been shown to improve its oral absorption . The optimized nanoemulsion formula consists of Capryol 90:Labrasol:Kolliphor ELP:Transcutol HP in a weight ratio of 1:2.7:2.7:3.6 (w/w/w/w) .
Result of Action
This compound has extensive beneficial effects on neurological and skin diseases . It exhibits anti-inflammatory, anti-oxidative stress, anti-apoptotic effects, and improvement in mitochondrial function . It also has an inhibitory effect on eight kinds of pathogenic bacteria . Furthermore, it has been found to reduce the effects of oxidative stress on endothelial cells, primarily by preventing lipid peroxidation and inhibiting pro-apoptotic factors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the development of a self-nanoemulsifying drug delivery system (SNEDDS) has been shown to enhance the bioavailability of this compound This suggests that the formulation and delivery method can significantly impact the action of this compound
Safety and Hazards
Future Directions
Madecassic acid has shown significant antibacterial activity against eight kinds of pathogenic bacteria . Future research could focus on exploring its potential as a new antibacterial drug . Moreover, its derivatives have shown potent anticancer activity, suggesting that it could be a promising lead for the development of new anticancer drugs .
Biochemical Analysis
Biochemical Properties
Madecassic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to have an inhibitory effect on eight kinds of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli . It also has an impact on the activities of related enzymes in the respiratory metabolic pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cell apoptosis and promote cell invasion and migration against oxidative injury induced by hydrogen peroxide . It also maintains mitochondrial membrane potential under oxidative stress and restores redox balance by reducing intracellular reactive oxygen species production .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It can destroy the integrity of the cell membrane and cell wall of Staphylococcus aureus, causing the leakage of macromolecular substances, inhibiting the synthesis of soluble proteins, reducing the activities of succinate dehydrogenase and malate dehydrogenase, and interacting with DNA, leading to the relaxation and ring opening of supercoiled DNA .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, 31.25 µg/mL of this compound could inhibit the growth of Staphylococcus aureus within 28 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, administration of 10 mg/kg of this compound resulted in positive effects on the immune response of Labeo rohita fish against Argulus siamensis infection .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to reduce the activities of succinate dehydrogenase and malate dehydrogenase , which are key enzymes in the citric acid cycle, a crucial metabolic pathway.
Transport and Distribution
This compound is transported and distributed within cells and tissues. A self-nanoemulsifying drug delivery system (SNEDDS) for this compound has been developed to improve its oral absorption .
Subcellular Localization
It has been shown to maintain mitochondrial membrane potential under oxidative stress , suggesting that it may localize to the mitochondria within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Madecassic acid can be synthesized through various chemical reactions involving triterpenoid precursors. One common method involves the oxidation of asiaticoside, another triterpenoid found in Centella asiatica, to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from Centella asiatica. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Madecassic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives with enhanced biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with unique pharmacological properties .
Comparison with Similar Compounds
Asiaticoside: Known for its wound healing and anti-inflammatory properties.
Asiatic Acid: Exhibits antioxidant and anti-inflammatory activities.
Madecassoside: Similar to madecassic acid, it has anti-inflammatory and wound healing effects.
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Madecassic acid can be achieved through several methods, including extraction from natural sources or chemical synthesis. One of the most common chemical synthesis methods involves the oxidation of asiatic acid, which is a triterpenoid found in the plant Centella asiatica. The oxidation reaction is typically carried out using strong oxidizing agents such as potassium permanganate or chromium trioxide, followed by acid hydrolysis to yield Madecassic acid.", "Starting Materials": ["Asiatic acid", "Potassium permanganate", "Chromium trioxide", "Sulfuric acid", "Hydrochloric acid", "Sodium hydroxide", "Water"], "Reaction": ["Step 1: Oxidation of asiatic acid using potassium permanganate or chromium trioxide in the presence of sulfuric acid to yield Madecassic acid lactone", "Step 2: Acid hydrolysis of Madecassic acid lactone using hydrochloric acid to yield Madecassic acid", "Step 3: Neutralization of the reaction mixture using sodium hydroxide and extraction of Madecassic acid using water."] } | |
CAS No. |
18449-41-7 |
Molecular Formula |
C30H48O6 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O6/c1-16-9-10-30(25(35)36)12-11-28(5)18(22(30)17(16)2)7-8-21-26(3)13-20(33)24(34)27(4,15-31)23(26)19(32)14-29(21,28)6/h7,16-17,19-24,31-34H,8-15H2,1-6H3,(H,35,36)/t16?,17?,19?,20?,21?,22?,23?,24?,26-,27+,28-,29-,30+/m1/s1 |
InChI Key |
PRAUVHZJPXOEIF-ULTQRKMYSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CC(C5[C@@]4(CC(C([C@@]5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O |
melting_point |
293°C |
| 18449-41-7 | |
physical_description |
Solid |
Synonyms |
6beta-Hydroxyasiatic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: [] Madecassic acid exhibits anti-inflammatory properties by suppressing the NF-κB pathway. [] It inhibits LPS-induced activation of NF-κB in RAW 264.7 macrophage cells by preventing IκB-α degradation and subsequent p65 protein translocation to the nucleus. [] This, in turn, leads to decreased production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. []
ANone: [] this compound promotes neurite elongation by reducing fast transient potassium (AKv) channels, particularly Kv4.2, in hippocampal CA1 neurons. [] This effect is dose-dependent and requires calcium entry through NMDA receptors. []
ANone: [] this compound suppresses osteoclast differentiation and bone resorption by inhibiting RANKL-induced NF-κB, JNK, and NFAT signaling pathways. [] It reduces the expression of osteoclast-associated genes, including V-ATPase-d2, cathepsin K, TRAP, and NFATc1. []
ANone: this compound has a molecular formula of C30H48O6 and a molecular weight of 504.69 g/mol. [, ]
ANone: Researchers have utilized various spectroscopic methods to characterize this compound, including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ] These techniques provide valuable information about the functional groups, molecular weight, and structural features of the compound. [, , ]
ANone: [] The stability of this compound in formulations can be influenced by factors like pH, temperature, and the presence of excipients. [] Research on poloxamer 407 gels containing this compound-β-cyclodextrin solid dispersion systems showed that this compound remained stable under accelerated stability testing conditions. []
ANone: Currently, there is limited research available specifically focusing on the catalytic properties and applications of this compound. Future investigations might explore its potential as a catalyst or a component in catalytic systems for chemical reactions.
ANone: [] Molecular dynamics (MD) simulations have been employed to investigate the self-assembly behavior of this compound in aqueous solutions. [] These simulations provided insights into the formation of this compound micelles and helped estimate its critical micelle concentration (CMC). []
ANone: While specific QSAR models for this compound derivatives were not discussed in the provided research, this approach could be valuable for predicting the biological activity of new derivatives based on their structural features.
ANone: [, ] Studies have shown that structural modifications significantly impact the biological activity of this compound. [, ] For instance, acetylation of hydroxyl groups and amidation of the 28-COOH group enhanced the cytotoxic activity of this compound derivatives against various cancer cell lines. [, ] The presence of a 5-membered A ring with an α,β-unsaturated aldehyde and a 2-furoyl substituent at C-23 was also found to be crucial for potent antiproliferative activity against B-RafV600E-mutant cancer cells. []
ANone: [] Due to its poor aqueous solubility, enhancing the bioavailability of this compound is crucial for its therapeutic application. [] One strategy involves formulating it into a self-nanoemulsifying drug delivery system (SNEDDS). [] This approach significantly improved the dissolution rate and oral bioavailability of this compound in rat studies. [] Another method involves utilizing β-cyclodextrin in solid dispersion systems to enhance its solubility and stability. []
ANone: [] Research indicates that this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within a short time frame. [] It is widely distributed in various tissues, including the brain, stomach, and skin. [] While this compound exhibits low oral bioavailability, it persists in target tissues for several hours after administration. []
ANone: [] Animal studies suggest that this compound has potential therapeutic benefits for cerebral apoplexy sequelae. [] It demonstrates promising bioactivities and pharmacological effects in addressing conditions like depression, dementia, and limb disorders associated with cerebral apoplexy. []
ANone: [] Yes, in vitro and in vivo studies have shown that this compound can alleviate osteoarthritis progression. [] In rat models of osteoarthritis induced by anterior cruciate ligament transection, this compound administration reduced inflammation, protected against cartilage degradation, and promoted extracellular matrix synthesis. []
ANone: The provided research does not offer specific insights into resistance mechanisms or cross-resistance associated with this compound. Further investigations are needed to explore these aspects.
ANone: [] Researchers are exploring innovative drug delivery systems, such as SNEDDS, to enhance the bioavailability and target delivery of this compound. [] SNEDDS formulation has shown promising results in improving its absorption and targeting to specific tissues. []
ANone: The research papers provided do not delve into specific biomarkers associated with this compound's efficacy, treatment response monitoring, or adverse effect identification. Future research in this area could lead to valuable tools for personalized medicine approaches.
ANone: [, ] High-Performance Liquid Chromatography (HPLC) coupled with various detection techniques, such as photodiode array detection (PAD) and evaporative light scattering detection (ELSD), is widely used to quantify this compound in plant extracts and formulations. [, ] This method allows for the simultaneous determination of different triterpenes, including this compound, asiatic acid, asiaticoside, and madecassoside. [, ] Additionally, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has also been used for qualitative and quantitative analysis of this compound and its metabolites. []
ANone: The provided research articles do not address the environmental impact and degradation of this compound. Future studies could explore its ecotoxicological effects and potential strategies for sustainable production and disposal.
ANone: [] The low aqueous solubility of this compound presents a significant challenge for its oral bioavailability. [] Formulating it into SNEDDS has shown to improve its dissolution rate and enhance its absorption from the gastrointestinal tract. []
ANone: [] Analytical methods for quantifying this compound, such as HPLC, are rigorously validated to ensure their accuracy, precision, and specificity. [] Validation parameters include linearity, precision (intraday and interday), accuracy (recovery), and limits of detection and quantification. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















